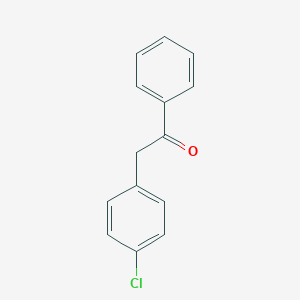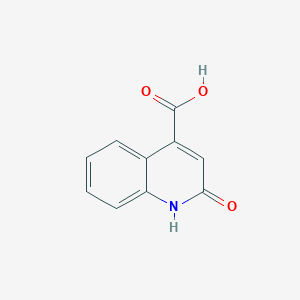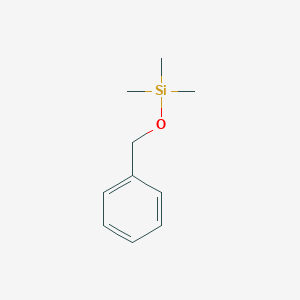
2-(4-氯苯基)-1-苯乙酮
描述
2-(4-Chlorophenyl)-1-phenylethanone, also known as 4-chloro-1-phenylethanone, is a compound that has a wide range of applications in scientific research. It is a colorless liquid with a sweet floral scent and an aromatic nature. The compound has been studied for its potential use in pharmaceuticals, cosmetics, and materials science. It has been used in the synthesis of other compounds and in the development of new drugs and materials.
科学研究应用
合成工艺
- 微波辅助的弗里德尔-克拉夫斯酰基化:Mahdi 等人(2011 年)的一项研究展示了在微波加热下使用弗里德尔-克拉夫斯酰基化合成 2-(4-氯苯基)-1-苯乙酮。与传统加热相比,该方法产生了更高的产率,并且以其效率和减少色谱纯化的需要而著称 (Mahdi 等人,2011 年)。
化学反应和机理
- 对降冰片二烯的非电选择性加成:Destro 等人(1984 年)研究了 2-(4-氯苯亚氨基)-1-苯乙酮对降冰片二烯的加成,突出了反应过程中电选择性和 π-面立体选择性的低程度 (Destro 等人,1984 年)。
- 与共轭二烯的反应:Lucchini 等人(1984 年)探索了 2-(4-氯苯亚氨基)-1-苯乙酮与各种二烯的反应,导致形成四氢喹啉衍生物。这项研究提供了对该化合物与不同二烯反应性的见解 (Lucchini 等人,1984 年)。
光谱和量子化学研究
- 分子结构和光谱分析:Sivakumar 等人(2021 年)对 2-(4-氯苯基)-1-苯乙酮的衍生物进行了详细的实验和理论振动研究。该研究包括 DFT 分析、HOMO-LUMO 能量分布和抗菌活性,提供了对其分子性质的全面理解 (Sivakumar 等人,2021 年)。
- 振动活性和电子性质:Jayasheela 等人(2018 年)对 2-(4-氯苯基)-1-苯乙酮的衍生物进行了表征,重点关注其振动活性、电子性质、分子对接和抗菌活性。本研究提供了对该化合物在药学中的潜在应用的见解 (Jayasheela 等人,2018 年)。
药物和生物应用
- 抗菌活性:Sivakumar 等人(2021 年)的研究还揭示了 2-(4-氯苯基)-1-苯乙酮衍生物的抗菌特性,表明在开发抗菌和抗真菌剂方面具有潜在应用 (Sivakumar 等人,2021 年)。
安全和危害
未来方向
The future directions for “2-(4-Chlorophenyl)-1-phenylethanone” could involve further exploration of its potential biological activities. For instance, indole derivatives, which are structurally similar, have been studied for their diverse biological activities and have shown immense potential to be explored for newer therapeutic possibilities .
属性
IUPAC Name |
2-(4-chlorophenyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIDMJOUQKOWMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212706 | |
| Record name | Ethanone, 2-(4-chlorophenyl)-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6332-83-8 | |
| Record name | Ethanone, 2-(4-chlorophenyl)-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006332838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6332-83-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 2-(4-chlorophenyl)-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Chlorophenyl)acetophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D48K3G9JS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B106761.png)





